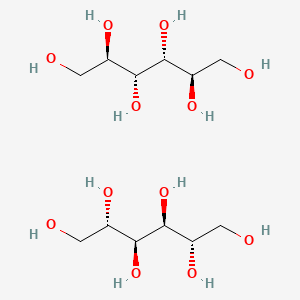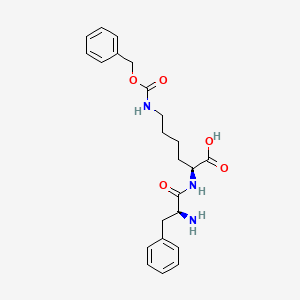
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-piperidin-1-ylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide is a synthetic compound belonging to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Métodos De Preparación
The synthesis of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide typically involves the reaction of 1,3-disubstituted thioureas with chloroacetylchloride . This reaction is highly efficient and can be performed in the absence of a base. The regioselectivity of the product is dependent on the pKa values of the amines involved . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown promise as an inhibitor of tumor necrosis factor-alpha (TNF-α), making it a potential candidate for anti-inflammatory and anticancer therapies . In medicine, its antimicrobial properties are being explored for the development of new antibiotics . Industrial applications include its use as a precursor in the synthesis of various pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, its inhibition of TNF-α is achieved through binding to the TNF-α receptor, thereby preventing the activation of downstream inflammatory pathways . This compound may also interact with other molecular targets, depending on its specific application.
Comparación Con Compuestos Similares
Similar compounds to 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide include other thiazolidinones such as 4-{5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid . These compounds share similar structural features and biological activities but may differ in their specific applications and efficacy. The uniqueness of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide lies in its specific molecular interactions and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H20N4O2S |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-piperidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C16H20N4O2S/c17-16-19-15(22)13(23-16)10-14(21)18-11-4-6-12(7-5-11)20-8-2-1-3-9-20/h4-7,13H,1-3,8-10H2,(H,18,21)(H2,17,19,22) |
Clave InChI |
SPZWHCREYFEFIE-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3C(=O)NC(=N)S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]-1-cyanoguanidine;hexane-1,6-diamine;hydrochloride](/img/structure/B12344917.png)



![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12344950.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12344973.png)
![N-[4-(difluoromethoxy)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12344992.png)
![2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[2-(pyrrolidin-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B12344996.png)
![5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]phenol;dihydrochloride](/img/structure/B12345003.png)
![2-(2-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}phenoxy)-N-(4-chlorophenyl)acetamide](/img/structure/B12345008.png)
